N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine
Description
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Properties
IUPAC Name |
4-N-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-10-14(20-8-2-3-9-20)19-15(17-11)18-13-6-4-12(16)5-7-13/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMICVFZNJMVXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine are tyrosine kinase inhibitors. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division.
Mode of Action
This compound interacts with its targets by inhibiting the tyrosine kinase enzymes. This inhibition prevents the activation of proteins involved in signal transduction cascades, thereby disrupting the cellular functions that these proteins regulate.
Biochemical Pathways
The inhibition of tyrosine kinase enzymes by this compound affects various biochemical pathways. These include pathways involved in cell growth, differentiation, metabolism, and division. The downstream effects of this disruption can lead to the prevention of abnormal cell proliferation and the induction of programmed cell death, or apoptosis.
Biological Activity
N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine (CAS: 1706457-04-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- IUPAC Name : N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine
- Molecular Formula : C15H19N5
- Molecular Weight : 269.35 g/mol
- Purity : ≥95% .
This compound exhibits biological activity primarily through its interaction with phosphodiesterase enzymes, particularly PDE9A. This inhibition leads to elevated levels of cyclic guanosine monophosphate (cGMP), which is crucial for various signaling pathways in the central nervous system (CNS) . The elevation of cGMP levels is associated with procognitive effects and synaptic stabilization, particularly in models related to neurodegenerative conditions .
1. Cognitive Enhancement
Studies have demonstrated that the compound enhances cognitive functions in rodent models. It has been shown to improve memory and learning processes by modulating cGMP levels, which are linked to synaptic plasticity .
2. Antimalarial Properties
Recent research highlights the potential antimalarial activity of structurally related pyrimidine compounds. In vitro studies indicate that certain derivatives can inhibit key plasmodial kinases involved in the malaria life cycle, suggesting that this compound may exhibit similar properties .
Case Study 1: Cognitive Effects in Rodents
In a study assessing procognitive activity, rodents treated with this compound exhibited significant improvements in memory tasks compared to control groups. The mechanism was attributed to increased cGMP signaling pathways that enhance synaptic function .
Case Study 2: Antimalarial Evaluation
In vitro assays revealed that derivatives of pyrimidine compounds inhibited the growth of Plasmodium falciparum with IC50 values in the nanomolar range. This suggests that this compound could be further explored as a candidate for antimalarial drug development .
Data Summary Table
Scientific Research Applications
Pharmacological Applications
1. PDE9 Inhibition
One of the primary applications of N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine is as a phosphodiesterase type 9 (PDE9) inhibitor. PDE9 is involved in the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes. Inhibition of PDE9 can enhance cGMP levels, leading to therapeutic effects in conditions such as:
- Neurological Disorders : Research indicates that PDE9 inhibitors may have potential benefits in treating neurodegenerative diseases like Alzheimer's disease by enhancing cognitive function through increased cGMP signaling pathways .
2. Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology. For instance, its structural analogs have shown promise in inhibiting tumor growth in vitro and in vivo models .
Case Studies
Case Study 1: PDE9 Inhibitor Research
A study published in a pharmacological journal demonstrated that a related compound effectively reduced cognitive decline in animal models of Alzheimer's disease. The research indicated that enhanced cGMP signaling improved synaptic plasticity and memory retention . This suggests that this compound could similarly benefit cognitive functions.
Case Study 2: Anticancer Properties
In a separate study focusing on cancer therapy, researchers synthesized several derivatives of this compound and evaluated their effects on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, indicating potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
